
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is a chiral organic compound characterized by a cyclohexene ring with a chlorine atom and two hydroxyl groups attached The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.
Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.
Reduction: Formation of 3-chlorocyclohexane-1,2-diol.
Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.
科学的研究の応用
Chemistry
In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2R)-3-chlorocyclohex-3-ene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-chlorocyclohex-3-ene-1,2-diol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
3-chlorocyclohexane-1,2-diol: A similar compound with a saturated cyclohexane ring.
Uniqueness
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This specificity makes it particularly valuable in applications requiring enantiomerically pure compounds.
特性
CAS番号 |
176166-15-7 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC名 |
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
InChIキー |
POQMPIZDNRDMKF-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@@H]([C@@H](C(=C1)Cl)O)O |
正規SMILES |
C1CC(C(C(=C1)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


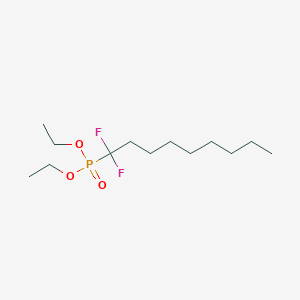

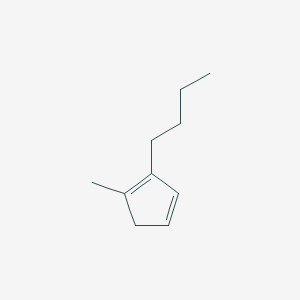
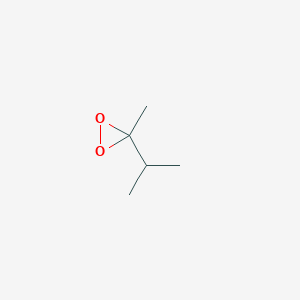
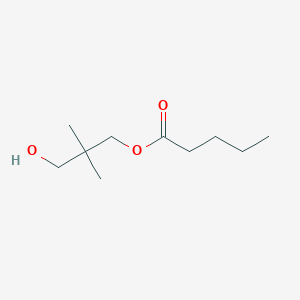
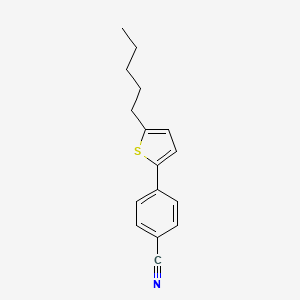
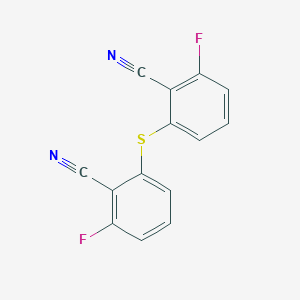



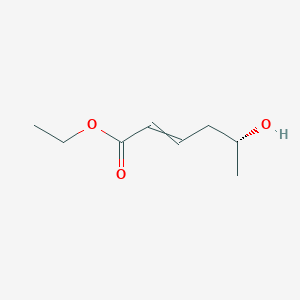
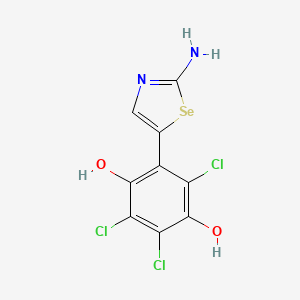
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
